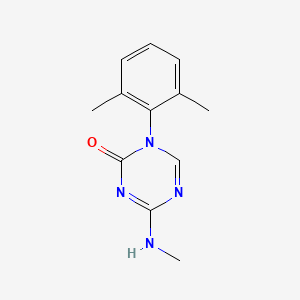
1,3,5-Triazin-2(1H)-one, 1-(2,6-dimethylphenyl)-4-(methylamino)-
Cat. No. B8408331
Key on ui cas rn:
74526-21-9
M. Wt: 230.27 g/mol
InChI Key: PVSOYDNHAITJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04203985
Procedure details


About 200 mg of 1-(2,6-dimethylphenyl)-3-methylamidinourea hydrochloride was introduced in a gas chromatograph hypo vial and dissolved in 1 ml of acetonitrile. To the solution was added 0.2 ml of DMF DMA reagent. The vial was sealed with crimper and heated at 105° C. for 15 minutes in an oven. Seven vials were made. The contents of the vials were then put into a long-neck round bottom flask and evaporated to dryness by a flask evaporator. The solid mass was dissolved in a mixture of 30 ml of CHCl3 and 20 ml of water and shaken vigorously in a 60 ml separatory funnel. The aqueous layer was discarded and 20 ml of water was added and shaken. The CHCl3 layer was then taken and about 10 g of anhydrous Na2SO4 was added, the CHCl3 solution was decanted into a flask and evaporated to dryness. The solid material was dissolved in 2-pentanone (about 80 ml) at 70° C. The solution was concentrated and crystallized upon cooling. The crystals were collected and dried in a desiccator with P2O5 with vacuum for one hour.
Quantity
200 mg
Type
reactant
Reaction Step One

Name
DMF DMA
Quantity
0.2 mL
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH:10][C:11]([NH:13][C:14](=[NH:17])[NH:15][CH3:16])=[O:12].[CH3:18]N(C=O)C.CC(N(C)C)=O>C(#N)C>[CH3:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([CH3:2])[C:4]=1[N:10]1[CH:16]=[N:15][C:14]([NH:17][CH3:18])=[N:13][C:11]1=[O:12] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CC1=C(C(=CC=C1)C)NC(=O)NC(NC)=N
|
Step Two
|
Name
|
DMF DMA
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O.CC(=O)N(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
shaken vigorously in a 60 ml separatory funnel
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was sealed with crimper
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The contents of the vials were then put into a long-neck round bottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness by a flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid mass was dissolved in a mixture of 30 ml of CHCl3 and 20 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
20 ml of water was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
shaken
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
about 10 g of anhydrous Na2SO4 was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the CHCl3 solution was decanted into a flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid material was dissolved in 2-pentanone (about 80 ml) at 70° C
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried in a desiccator with P2O5 with vacuum for one hour
|
|
Duration
|
1 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C(=CC=C1)C)N1C(N=C(N=C1)NC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
